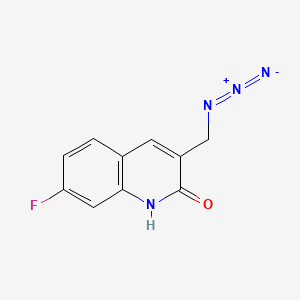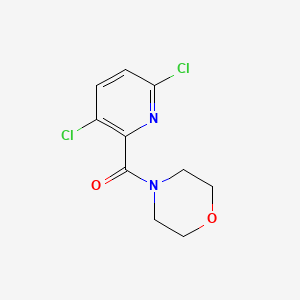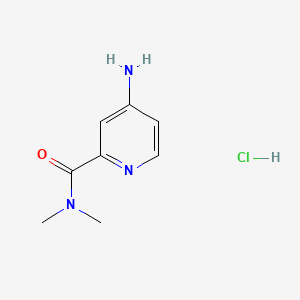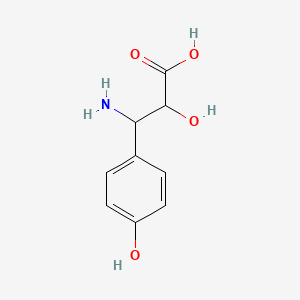
3-(Azidomethyl)-7-fluoro-1,2-dihydroquinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azidomethyl)-7-fluoro-1,2-dihydroquinolin-2-one is a compound of interest in various fields of scientific research due to its unique chemical structure and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)-7-fluoro-1,2-dihydroquinolin-2-one typically involves the introduction of the azidomethyl group into the quinolinone structure. One common method includes the bromination of a precursor compound followed by nucleophilic substitution with sodium azide. The reaction conditions often require a phase-transfer catalyst to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Azidomethyl)-7-fluoro-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, often with alkynes to form triazoles via the Huisgen 1,3-dipolar cycloaddition.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azidomethyl group, to form corresponding oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, phase-transfer catalysts.
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products Formed
Triazoles: Formed via cycloaddition reactions.
Amines: Resulting from the reduction of the azido group.
Oxides: Produced through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
3-(Azidomethyl)-7-fluoro-1,2-dihydroquinolin-2-one has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(Azidomethyl)-7-fluoro-1,2-dihydroquinolin-2-one involves its reactivity with various biological molecules. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioorthogonal chemistry for labeling and tracking biomolecules without interfering with natural biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Azidomethyl)heptane: Similar in having an azidomethyl group but differs in the aliphatic chain structure.
3,3-Bis(azidomethyl)oxetane: Contains multiple azidomethyl groups and an oxetane ring.
4’-(Azidomethyl)-[1,1’-biphenyl]-2-carbonitrile: Features an azidomethyl group attached to a biphenyl structure.
Uniqueness
3-(Azidomethyl)-7-fluoro-1,2-dihydroquinolin-2-one is unique due to its combination of an azidomethyl group, a fluorine atom, and a quinolinone core
Eigenschaften
IUPAC Name |
3-(azidomethyl)-7-fluoro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN4O/c11-8-2-1-6-3-7(5-13-15-12)10(16)14-9(6)4-8/h1-4H,5H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFBLZANCXCTSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)C(=C2)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3S,4R,6R)-3-ethyl-6-[(1S,2R,5R,7R,8R,10S,11S,14R,15R)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]-2-methylheptan-4-ol](/img/structure/B13451072.png)








![2-Amino-2-{6,6-difluorobicyclo[3.1.0]hexan-3-yl}acetic acid hydrochloride](/img/structure/B13451139.png)
![2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine](/img/structure/B13451140.png)
![1-(6-butyl-7H-cyclopenta[f][1,3]benzodioxol-7-yl)-4-methylpiperazine;dihydrochloride](/img/structure/B13451145.png)

![Lithium(1+) 2-{[(3-aminopropyl)carbamoyl]amino}acetate](/img/structure/B13451152.png)
